1,2-Distearoyl-sn-glycero-3-phosphoethanolamine
Overview
Description
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid commonly used in the formulation of liposomes and other nanocarriers for drug delivery. It is a biocompatible and biodegradable compound that can be functionalized with various biomolecules to enhance its properties. DSPE is amphiphilic, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, making it an ideal component for creating stable lipid bilayers in liposomes .
Mechanism of Action
Target of Action
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a type of phosphoethanolamine (PE) lipid . It is primarily used in the synthesis of liposomes , which are tiny spherical vesicles that can encapsulate drugs, proteins, or nucleic acids. This makes DSPE a crucial component in drug delivery systems, particularly for targeted therapies .
Mode of Action
DSPE interacts with other lipids to form the bilayer structure of liposomes . The hydrophilic head of DSPE interacts with the aqueous environment, while the hydrophobic tails align with each other, forming a lipid bilayer . This structure allows liposomes to encapsulate both hydrophilic and hydrophobic substances, enhancing the delivery of various therapeutic agents .
Biochemical Pathways
The primary biochemical pathway involving DSPE is the formation and function of liposomes. Liposomes can fuse with cell membranes or endosomes, releasing their contents into the cell . This mechanism is often exploited in drug delivery, allowing for targeted and efficient delivery of therapeutic agents .
Pharmacokinetics
The pharmacokinetics of DSPE largely depend on its incorporation into liposomes. Liposomes can improve the bioavailability of encapsulated drugs by protecting them from degradation, enhancing absorption, and allowing for controlled release . The exact adme properties can vary depending on the specific formulation of the liposome and the encapsulated substance .
Result of Action
The primary result of DSPE’s action is the formation of liposomes that can deliver therapeutic agents to specific cells or tissues . By encapsulating drugs, DSPE can enhance their stability, improve their pharmacokinetics, and minimize off-target effects .
Action Environment
The action of DSPE can be influenced by various environmental factors. For instance, the stability of DSPE-containing liposomes can be affected by temperature and pH . Moreover, the presence of serum proteins can influence the interaction of liposomes with cells . Therefore, the formulation of DSPE liposomes often needs to be optimized based on the specific application and administration route .
Biochemical Analysis
Biochemical Properties
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine is a phosphoethanolamine (PE) lipid It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that it can be used in the synthesis of liposomes , which are often used to encapsulate and deliver substances in research settings . This suggests that it may have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that it cannot sustain a lamellar form at pH values below approximately 8.5, the pKa of the ethanolamine moiety .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that it is a phosphoethanolamine (PE) lipid , suggesting that it may interact with enzymes or cofactors involved in phospholipid metabolism.
Transport and Distribution
It is known that it is a component of liposomes , suggesting that it may interact with transporters or binding proteins and may have effects on its localization or accumulation.
Subcellular Localization
It is known that it is a component of liposomes , suggesting that it may be directed to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DSPE typically involves the esterification of stearic acid with glycerol, followed by the phosphorylation of the resulting diglyceride. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The phosphorylation step can be achieved using phosphorus oxychloride or phosphoric acid under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, DSPE is produced through large-scale esterification and phosphorylation processes. The production involves the use of high-purity stearic acid and glycerol, along with advanced purification techniques to ensure the final product’s quality. The process is optimized for high yield and minimal by-products, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: DSPE undergoes various chemical reactions, including:
Oxidation: DSPE can be oxidized to form peroxides and other oxidative degradation products. This reaction is typically catalyzed by exposure to oxygen and light.
Hydrolysis: The ester bonds in DSPE can be hydrolyzed in the presence of water, leading to the formation of stearic acid and glycerol derivatives.
Substitution: DSPE can undergo substitution reactions where the phosphate group is replaced by other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Oxygen, light, and metal catalysts.
Hydrolysis: Water, acidic or basic conditions.
Substitution: Amines, thiols, and other nucleophiles under mild to moderate temperatures.
Major Products Formed:
Oxidation: Peroxides, aldehydes, and ketones.
Hydrolysis: Stearic acid, glycerol, and phosphoric acid derivatives.
Substitution: Functionalized DSPE derivatives with various biomolecules.
Scientific Research Applications
DSPE has a wide range of applications in scientific research, including:
Chemistry: Used as a component in the synthesis of liposomes and other nanocarriers for drug delivery.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Utilized in the formulation of liposomal drugs for targeted drug delivery, improving the bioavailability and stability of therapeutic agents.
Industry: Applied in the production of cosmetics and personal care products, where it acts as an emulsifier and stabilizer
Comparison with Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE): Similar to DSPE but with palmitic acid instead of stearic acid.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Contains oleic acid, making it more unsaturated compared to DSPE.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE): Contains myristic acid, which has a shorter carbon chain than stearic acid.
Uniqueness of DSPE: DSPE is unique due to its long stearic acid chains, which provide greater stability to lipid bilayers compared to shorter-chain phospholipids. This stability is particularly beneficial in drug delivery applications, where prolonged circulation time and enhanced encapsulation efficiency are desired .
Properties
CAS No. |
1069-79-0 |
---|---|
Molecular Formula |
C41H82NO8P |
Molecular Weight |
748.1 g/mol |
IUPAC Name |
2-azaniumylethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m1/s1 |
InChI Key |
LVNGJLRDBYCPGB-LDLOPFEMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC |
Appearance |
Unit:100 mgSolvent:nonePurity:98+%Physical solid |
1069-79-0 | |
physical_description |
Solid |
Synonyms |
1,2-dioctadecanoyl-sn-glycero-3-phosphoethanolamine 1,2-distearoylphosphatidylethanolamine 1,2-distearoylphosphatidylethanolamine, (+-)-isomer 1,2-distearoylphosphatidylethanolamine, (R)-isomer 1,2-distearoylphosphatidylethanolamine, (S)-isomer DC18PE distearoyl-L-phosphatidylethanolamine DSPE |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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